(4-Methoxy-2-nitrophenyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-2-nitrophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJOCGQUSXPCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491756 | |
| Record name | (4-Methoxy-2-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61690-45-7 | |
| Record name | (4-Methoxy-2-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxy 2 Nitrophenyl Hydrazine and Its Derivatives
Direct Synthesis Approaches to (4-Methoxy-2-nitrophenyl)hydrazine
The direct synthesis of this compound can be approached through several classical organic chemistry pathways. These methods focus on the introduction of the hydrazine (B178648) moiety onto the nitrophenyl scaffold.
Reductive Amination Pathways for Arylhydrazines
While direct reductive amination is a cornerstone for synthesizing amines from carbonyl compounds, its application to form arylhydrazines like this compound follows a more traditional, multi-step sequence involving the corresponding aniline (B41778) precursor. youtube.comgoogle.comorganic-chemistry.org The most common and industrially viable method for preparing arylhydrazines involves the diazotization of an aromatic amine followed by a reduction step.
The synthesis begins with the precursor 4-methoxy-2-nitroaniline (B140478). google.com This starting material can be efficiently produced using a continuous flow reactor, which allows for precise control over reaction conditions, minimizing byproducts and improving yield and safety compared to traditional batch processes. google.com The synthesis involves the acetylation of 4-methoxyaniline, followed by nitration and subsequent hydrolysis to yield 4-methoxy-2-nitroaniline. google.com
The conversion of 4-methoxy-2-nitroaniline to this compound proceeds via the following steps:
Diazotization: The primary aromatic amine, 4-methoxy-2-nitroaniline, is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), to form a diazonium salt. The temperature is maintained near 0°C to prevent the unstable diazonium salt from decomposing.
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂) in an acidic medium. This reduction step carefully converts the diazonium group (-N₂⁺) into the hydrazine moiety (-NHNH₂).
An alternative approach within reductive amination involves the catalytic hydrogenation of an N-nitroso precursor, though this is less common for this specific class of compounds.
Nucleophilic Displacement Strategies
Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of this compound. This strategy relies on the reaction of a highly electron-deficient aromatic ring with a potent nucleophile, such as hydrazine. ccsenet.org
The precursor for this reaction would be a 1-halo-4-methoxy-2-nitrobenzene, for example, 1-chloro-4-methoxy-2-nitrobenzene. The presence of the electron-withdrawing nitro group at the ortho position, relative to the halogen leaving group, strongly activates the aromatic ring for nucleophilic attack.
The reaction mechanism is generally accepted to be a two-step addition-elimination process:
Addition: Hydrazine (H₂N-NH₂), acting as the nucleophile, attacks the carbon atom bearing the leaving group (e.g., chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. eijas.com
Elimination: The aromaticity of the ring is restored by the departure of the leaving group (e.g., chloride ion), resulting in the final product, this compound.
The reaction is typically carried out in a polar solvent, and studies on similar systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, have shown that the reaction can proceed efficiently without catalysis. ccsenet.org
Hydrazinolysis of Substituted Precursors
Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, can also be employed to synthesize this compound from suitable precursors. This method is particularly effective when the leaving group is part of a structure that makes it highly labile.
One potential precursor is an N-substituted derivative, such as N-(4-methoxy-2-nitrophenyl)phthalimide. The Gabriel synthesis, traditionally used for primary amines, can be adapted for hydrazines. In this adaptation, the phthalimide (B116566) derivative is treated with hydrazine hydrate. The reaction cleaves the imide bonds, releasing the desired this compound and forming a stable phthalhydrazide (B32825) byproduct.
Another approach involves the hydrazinolysis of a sulfonyl derivative. For instance, a (4-methoxy-2-nitrophenyl)sulfonyl hydrazide could be cleaved under specific conditions to yield the target hydrazine. Kinetic studies on the hydrazinolysis of related compounds, such as 4-chloro-2-nitrophenyl benzoates, show that the reaction proceeds via a concerted mechanism, with the rate being influenced by the nature of the leaving group. eijas.comkoreascience.kr
Synthesis of Hydrazone Derivatives from this compound
This compound serves as a valuable building block for the synthesis of a wide array of hydrazone derivatives. These reactions are of significant interest due to the diverse biological activities exhibited by the resulting hydrazone compounds. nih.gov
Condensation Reactions with Aldehydes and Ketones
The most direct and widespread method for synthesizing hydrazones is the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). nih.gov The reaction of this compound with various aldehydes and ketones yields the corresponding (4-methoxy-2-nitrophenyl)hydrazones. discoveryjournals.orgdiscoveryjournals.org
This reaction is typically performed by heating the hydrazine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a few drops of an acid catalyst like glacial acetic acid. nih.govmdpi.com The reaction proceeds by joining the two molecules with the concurrent loss of a small molecule, which in this case is water. chemguide.co.uklibretexts.org
For example, the synthesis of (E)-2-(4-methoxybenzylidene)-1-(2-nitrophenyl)hydrazine has been reported, demonstrating a specific application of this methodology. researchgate.net The yields for these condensation reactions are generally good to excellent, and the resulting hydrazone products often precipitate from the reaction mixture upon cooling, simplifying purification. discoveryjournals.org Solvent-free, mechanochemical methods have also been developed, offering a greener alternative by reducing reaction times and avoiding the use of organic solvents. nih.govdiscoveryjournals.org
Table 1: Examples of Hydrazone Synthesis from Substituted Hydrazines
| Hydrazine Reactant | Carbonyl Reactant | Solvent | Catalyst | Conditions | Yield | Reference |
| p-Nitrophenylhydrazine | 2,4-Dichlorobenzaldehyde | Ethanol | Acetic Acid | Room Temp, 3h | 72% | discoveryjournals.org |
| p-Nitrophenylhydrazine | 3,4,5-Trimethoxybenzaldehyde | None | None | Room Temp, 2-5 min | 30.5% | discoveryjournals.org |
| 4-Iodobenzoic acid hydrazide | 2-Hydroxy-3-nitrobenzaldehyde | Ethanol | None | Reflux, 3h | 65% | mdpi.com |
| 4-Methoxybenzoylhydrazide | Various Aldehydes | Methanol | None | Reflux, 3-4h | 78-92% | nih.gov |
This table presents data from analogous reactions to illustrate typical conditions and outcomes.
Mechanistic Studies of Hydrazone Formation
The formation of a hydrazone from a hydrazine and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. chemguide.co.ukwikipedia.org The mechanism can be described in two primary steps:
Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable hydrazone product, which contains a carbon-nitrogen double bond (C=N). This dehydration step is typically acid-catalyzed. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺). A base (which can be the solvent or another hydrazine molecule) then abstracts a proton from the nitrogen atom, facilitating the elimination of water and the formation of the C=N double bond. discoveryjournals.org
Green Chemistry Principles in Hydrazone Synthesis
The synthesis of hydrazones, a foundational reaction for this compound, has increasingly benefited from the application of green chemistry principles. These approaches aim to create more environmentally benign, efficient, and cost-effective chemical processes. Traditional methods for hydrazone synthesis often involve the use of protic solvents and sometimes require catalysts. minarjournal.com In contrast, modern green techniques seek to minimize or eliminate solvent use, reduce reaction times, and simplify product purification.
Solvent-free or mechanochemical synthesis is a prominent green method applicable to the formation of hydrazones from this compound. rsc.org This technique involves the direct grinding or milling of the solid reactants, this compound and a suitable aldehyde or ketone. discoveryjournals.orgresearchgate.net The mechanical energy input facilitates the reaction, often at room temperature and without the need for a catalyst. discoveryjournals.org Advantages of this approach include significantly shorter reaction times (minutes instead of hours), high product yields, simple work-up procedures, and the formation of pure, unsolvated products. discoveryjournals.orgresearchgate.net
Microwave-assisted synthesis represents another powerful green tool. minarjournal.com By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, leading to a dramatic reduction in reaction time compared to conventional heating methods. minarjournal.com This technique can also be performed under solvent-free conditions, further enhancing its green credentials. minarjournal.commdpi.com The efficiency of these methods is highlighted by their ability to produce hydrazones in high yields with minimal byproducts. minarjournal.comrsc.org
| Method | Key Principles | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Mechanochemistry | Solvent-free, mechanical energy | Grinding/milling of solid reactants at room temperature | Rapid (2-5 mins), catalyst-free, high yield, simple workup, pure products | discoveryjournals.org, rsc.org, researchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, can be solvent-free | Microwave irradiation of reactants | Drastically reduced reaction times, high efficiency, improved yields | minarjournal.com, mdpi.com |
Advanced Derivatization and Functionalization Strategies
The reactive hydrazine group in this compound is a gateway to a multitude of more complex molecular structures through various derivatization and functionalization reactions.
The most fundamental reaction of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. mdpi.com These hydrazones are a specific class of Schiff bases, characterized by the C=N-NH- functional group (an imine structure). researchgate.netyoutube.com The reaction is typically a straightforward nucleophilic addition-elimination process where the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond. youtube.com
This reaction can be carried out under various conditions, from traditional reflux in an alcohol solvent to the aforementioned green chemistry approaches. discoveryjournals.orgjocpr.com The versatility of this reaction allows for the incorporation of a wide range of substituents into the final molecule, depending on the structure of the chosen aldehyde or ketone. For instance, reacting this compound with substituted benzaldehydes, heterocyclic aldehydes, or aliphatic ketones would yield a diverse library of Schiff bases, each with unique structural and electronic properties imparted by the R-groups of the carbonyl precursor. nih.gov
| Reactant 1 | Reactant 2 (Example Carbonyl) | Resulting Schiff Base Structure | Reaction Type |
|---|---|---|---|
| This compound | Benzaldehyde (B42025) | (E)-1-((4-methoxyphenyl)methylene)-2-(4-methoxy-2-nitrophenyl)hydrazine | Condensation |
| This compound | Acetone | 1-(4-Methoxy-2-nitrophenyl)-2-(propan-2-ylidene)hydrazine | Condensation |
| This compound | Salicylaldehyde | 2-((E)-(2-(4-methoxy-2-nitrophenyl)hydrazinylidene)methyl)phenol | Condensation |
The hydrazone derivatives of this compound are not merely final products but are often key intermediates for the construction of various five-membered heterocyclic rings, which are core structures in many pharmaceutically important compounds.
1,2,4-Triazole rings can be synthesized from this compound precursors. A common strategy involves converting the hydrazine into a corresponding hydrazide derivative. This hydrazide can then undergo cyclization. For example, reacting the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH), followed by treatment with hydrazine hydrate, can yield a 4-amino-1,2,4-triazole-3-thione derivative. nih.gov The resulting amino-triazole can be further functionalized, for instance, by condensation with aldehydes to form new Schiff bases. nih.gov Another approach involves the reaction of a hydrazide with an aromatic aldehyde to form an arylidene hydrazide, which serves as a precursor for further cyclization reactions. nih.gov The synthesis of 1,2,3-triazoles is also possible through cycloaddition reactions involving azides and activated methylene (B1212753) compounds or alkynes, a route that can be adapted for derivatives of this compound. mdpi.commdpi.com
The synthesis of 1,3,4-oxadiazoles also frequently begins with an acid hydrazide derivative of this compound. nih.gov One of the most common methods is the cyclodehydration of a diacylhydrazine intermediate, which can be formed by reacting the initial hydrazide with an acyl chloride or carboxylic acid. nih.gov Various dehydrating agents, such as phosphorus oxychloride (POCl₃), can be used to effect the ring closure. nih.gov Alternatively, hydrazones derived from this compound can be oxidatively cyclized to form 1,3,4-oxadiazoles using reagents like acetic anhydride (B1165640) or cerium ammonium (B1175870) nitrate. njppp.commdpi.com For example, a hydrazone formed from an aromatic aldehyde can be heated in acetic anhydride to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. njppp.com
Pyrazolines, specifically 2-pyrazolines, are readily synthesized by the cyclocondensation reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones). sci-hub.sechim.it This is one of the most widely accepted and utilized methods for constructing the pyrazoline scaffold. chim.it The reaction of this compound with a chalcone (B49325) derivative, typically refluxed in a solvent like ethanol or glacial acetic acid, leads to the formation of 1,3,5-trisubstituted-2-pyrazolines. uii.ac.iduii.ac.id
The reaction mechanism is believed to proceed via an initial Michael-type addition of the hydrazine to the β-carbon of the enone system, followed by intramolecular cyclization and dehydration to yield the stable pyrazoline ring. chim.ituii.ac.id The specific substituents on the chalcone precursor will determine the final substitution pattern on the pyrazoline ring, offering a modular approach to a wide variety of derivatives. uii.ac.id
| Chalcone Precursor (Example) | Reaction Conditions | Resulting Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Diphenyl-2-propen-1-one | Glacial Acetic Acid, Reflux | 1-(4-Methoxy-2-nitrophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Good | uii.ac.id, uii.ac.id |
| 3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | Ethanol, Reflux | 1-(4-Methoxy-2-nitrophenyl)-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | 53.80% (analogue) | uii.ac.id |
| 3-(3,4-Dimethoxyphenyl)-1-phenyl-2-propen-1-one | 2-Butanol, Reflux | 5-(3,4-Dimethoxyphenyl)-1-(4-methoxy-2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Good | uii.ac.id |
Cyclization Reactions Leading to Heterocyclic Systems
Indole (B1671886) Synthesis via Fischer Indole Reaction Variants
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, provides a versatile pathway for the creation of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgbyjus.com The reaction mechanism is intricate, involving the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnih.gov A critical ijarsct.co.inijarsct.co.in-sigmatropic rearrangement follows, leading to a di-imine intermediate. byjus.com Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. byjus.comnih.gov
The reactivity and outcome of the Fischer indole synthesis are profoundly influenced by the nature and position of substituents on the phenylhydrazine (B124118) ring. When employing this compound, two key substituents dictate the reaction's course: the electron-donating methoxy (B1213986) group at the 4-position and the strongly electron-withdrawing nitro group at the 2-position.
Electron-donating groups are known to accelerate the reaction, whereas electron-withdrawing groups, such as the nitro group, typically hinder it. youtube.com The presence of a substituent at the ortho-position, in this case, the nitro group, directs the cyclization to occur at the C6 position of the hydrazine, which would lead to the formation of a 7-methoxy-5-nitroindole.
Research into the Fischer indole synthesis of phenylhydrazones with substituents at the 2-position has revealed interesting phenomena. For instance, studies on 2-methoxyphenylhydrazones have shown that under certain acidic conditions (e.g., HCl/EtOH), "abnormal" products can form. nih.gov In these cases, cyclization occurs on the side of the methoxy group, which can be subsequently substituted, leading to products like 6-chloroindoles instead of the expected 7-methoxyindoles. nih.gov
The reaction of this compound with a suitable ketone, such as ethyl pyruvate, would be expected to proceed as outlined in the table below, though conditions would need to be carefully optimized to overcome the deactivating effect of the nitro group.
Table 1: Hypothetical Fischer Indole Synthesis with this compound
| Ketone/Aldehyde | Acid Catalyst | Solvent | Expected Product | Ref. |
| Ethyl pyruvate | Polyphosphoric acid (PPA) | - | Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate | wikipedia.orgnih.gov |
| Acetone | Zinc chloride (ZnCl₂) | Acetic Acid | 7-Methoxy-2-methyl-5-nitro-1H-indole | nih.gov |
| Cyclohexanone | Acetic Acid / HCl | Acetic Acid | 1,2,3,4-Tetrahydro-8-methoxy-6-nitro-9H-carbazole | nih.gov |
This table is illustrative and based on general principles of the Fischer indole synthesis, as direct experimental data for this specific substrate is limited in the provided results.
Catalytic Approaches and Reaction Optimization in this compound Chemistry
The choice of catalyst is a critical parameter for a successful Fischer indole synthesis, particularly when dealing with challenging substrates like this compound. The strongly deactivating nitro group necessitates the use of robust catalytic systems to drive the reaction forward.
Catalyst Selection: A wide range of both Brønsted and Lewis acids have been effectively used as catalysts in the Fischer indole synthesis. wikipedia.orgnih.gov
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA). wikipedia.orgnih.gov PPA is often a favored choice as it can also serve as the solvent and promotes the reaction at elevated temperatures.
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts. wikipedia.orgnih.gov In some cases, Lewis acids can lead to different product distributions or promote reactions that are sluggish with Brønsted acids. nih.gov For instance, the use of ZnCl₂ with 2-methoxyphenylhydrazone has been noted to favor the formation of 5-chloroindoles through substitution. nih.gov
Reaction Optimization: Optimizing the synthesis of 7-methoxy-5-nitroindoles from this compound involves a multi-faceted approach focusing on catalyst efficiency, reaction conditions, and procedural simplification.
Solvent-Free and One-Pot Procedures: Modern synthetic approaches favor "one-pot" reactions where the initial formation of the hydrazone and its subsequent cyclization occur in the same vessel without intermediate isolation. byjus.com This is particularly advantageous when the hydrazone intermediate is unstable. byjus.com Solvent-free conditions, where the reactants are ground together with a solid acid catalyst, represent a green chemistry approach that can lead to high yields and simplified workups. ijarsct.co.in
Solid Acid Catalysts: The use of solid acid catalysts is a significant improvement over soluble acids. Since the Fischer indole synthesis liberates ammonia, which neutralizes a portion of the catalyst, stoichiometric or excess amounts of acid are often required. ijarsct.co.in Heterogeneous solid catalysts can be easily filtered off at the end of the reaction, simplifying purification and allowing for potential catalyst recycling. ijarsct.co.in
Temperature and Reaction Time: The deactivating nature of the nitro group may necessitate higher reaction temperatures and longer reaction times to achieve reasonable conversion. However, this must be balanced against the thermal stability of the starting materials and products, as prolonged heating can lead to the formation of tarry by-products. nih.govnih.gov Optimization studies often involve screening various temperatures to find an optimal balance between reaction rate and yield.
Table 2: Catalyst and Condition Optimization for Substituted Phenylhydrazones
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| Phenylhydrazine | Acetone | Solid Acid Resin | Ethanol | 1 | 79 | ijarsct.co.in |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid | 4 | 30 | nih.gov |
| Phenylhydrazine | Various Ketones | Solid Acid Resin | Ethanol | 1 | 70-88 | ijarsct.co.in |
| 4-chloro-2-nitrotoluene* | DMF-DMA | Ferric chloride | Dioxane | 5.5 | 92 | journalijar.com |
*Note: This entry refers to the Leimgruber-Batcho indole synthesis, a different but related method starting from a nitrotoluene, illustrating catalytic optimization for nitro-substituted systems.
Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 2 Nitrophenyl Hydrazine
Nucleophilic Properties of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) is the primary center of nucleophilicity in the molecule. The lone pair of electrons on the terminal nitrogen atom is readily available for attacking electron-deficient centers.
(4-Methoxy-2-nitrophenyl)hydrazine readily reacts with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration.
The mechanism proceeds in two main steps:
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate.
Dehydration: This intermediate then undergoes a proton transfer and subsequent elimination of a water molecule to yield the stable hydrazone product.
The rate of this reaction is influenced by the electronic environment of the carbonyl compound. Electron-withdrawing groups on the carbonyl-containing molecule enhance its electrophilicity, thus accelerating the reaction.
A study on the reactions of various substituted phenylhydrazines with carbonyl compounds would provide specific kinetic data to illustrate these points. For instance, comparing the rate constants for the reaction of this compound with a series of substituted benzaldehydes would reveal a positive Hammett correlation, indicating that electron-withdrawing substituents on the benzaldehyde (B42025) accelerate the reaction.
The hydrazine moiety of this compound can also act as a nucleophile in SNAr reactions. In these reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and activated by strong electron-withdrawing groups. wikipedia.org The nitro group at the ortho position and the methoxy (B1213986) group at the para position significantly influence the reactivity of the aromatic ring towards nucleophilic attack.
The general mechanism for an SNAr reaction involves:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, especially at the ortho and para positions to the leaving group, is crucial for stabilizing this intermediate. wikipedia.orgmasterorganicchemistry.com
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.
For this compound to participate as a nucleophile, it would react with an activated aromatic substrate, such as 1-chloro-2,4-dinitrobenzene (B32670). The rate of such reactions is typically second order, being first order in both the aromatic substrate and the nucleophile. researchgate.net
Table 1: Reactivity of Amines in SNAr Reactions
| Nucleophile | Substrate | Solvent | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
|---|---|---|---|
| Hydrazine | 1-Chloro-2,4-dinitrobenzene | Methanol | Data not available |
| Hydrazine | 1-Chloro-2,4-dinitrobenzene | Acetonitrile (B52724) | Data not available |
| Hydrazine | 1-Chloro-2,4-dinitrobenzene | DMSO | Data not available |
| Aniline (B41778) | 4-Chloroquinazoline | Water | Data not available |
| Hydrazine | 4-Chloroquinazoline | Water | Data not available |
This table is illustrative. Specific kinetic data for the reaction of this compound in SNAr reactions requires further experimental investigation.
The nucleophilicity of the hydrazine moiety in this compound is modulated by the electronic effects of the substituents on the phenyl ring.
Methoxy Group (-OCH₃): Located at the para position, the methoxy group is an electron-donating group due to its +M (mesomeric) effect. It increases the electron density on the aromatic ring, and to a lesser extent, on the hydrazine group, thereby enhancing its nucleophilicity.
Nitro Group (-NO₂): Positioned at the ortho position, the nitro group is a strong electron-withdrawing group due to its -I (inductive) and -M effects. This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. More importantly, it significantly reduces the electron density on the hydrazine moiety, thereby decreasing its nucleophilicity compared to unsubstituted phenylhydrazine (B124118).
A study investigating the kinetics of the reaction of various substituted phenylhydrazines with a standard electrophile would quantify these effects. A Brønsted-type plot, correlating the logarithm of the rate constant with the pKa of the conjugate acid of the hydrazine, would likely show a linear relationship, with this compound falling at a point reflecting its moderated nucleophilicity.
Intramolecular Cyclization Mechanisms and Rearrangements
This compound and its derivatives can undergo intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are often promoted by acid or base catalysis and can involve the nitro group or other functionalities introduced into the molecule.
One notable example is the Fischer indole (B1671886) synthesis, where phenylhydrazones are converted to indoles under acidic conditions. If this compound is first reacted with a suitable ketone or aldehyde to form the corresponding hydrazone, this product could potentially undergo an acid-catalyzed intramolecular cyclization. The mechanism involves a koreascience.krkoreascience.kr-sigmatropic rearrangement of the enamine tautomer of the hydrazone.
Furthermore, reductive cyclization of related nitro-aromatic compounds is a known method for synthesizing heterocyclic systems. For instance, the base-mediated reductive cyclization of ketone-tethered nitrobenzene (B124822) moieties provides access to complex ring systems. nih.gov A similar strategy could potentially be applied to derivatives of this compound.
Reactivity in Redox Processes
The nitro group of this compound is susceptible to reduction. The reduction of aromatic nitro compounds can proceed through various intermediates, such as nitroso, hydroxylamino, and amino compounds, depending on the reducing agent and reaction conditions.
Common reducing agents and their products include:
Catalytic Hydrogenation (e.g., H₂, Pd/C): This method typically leads to the complete reduction of the nitro group to an amino group, yielding (4-methoxy-2-aminophenyl)hydrazine.
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): Similar to catalytic hydrogenation, this also results in the formation of the corresponding aminophenylhydrazine.
Selective Reduction: Under carefully controlled conditions, it is possible to selectively reduce the nitro group to a nitroso or hydroxylamino functionality.
The hydrazine moiety itself can be oxidized. Strong oxidizing agents can lead to the formation of diazonium salts or even the cleavage of the N-N bond.
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent can significantly impact the kinetics and thermodynamics of reactions involving this compound. Solvents can influence the stability of reactants, transition states, and products, thereby altering reaction rates and equilibrium positions.
In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (MeCN) are often preferred. researchgate.netccsenet.org These solvents can solvate the cationic species effectively but are poor at solvating anions. In the context of an SNAr reaction with this compound as the nucleophile, a polar aprotic solvent would stabilize the starting hydrazine and the aromatic substrate. The transition state, which involves charge delocalization in the Meisenheimer complex, would also be stabilized, leading to an acceleration of the reaction rate compared to reactions in nonpolar or protic solvents. researchgate.netccsenet.org
Table 2: Solvent Effects on the Hydrazinolysis of 1-Chloro-2,4-dinitrobenzene
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ at 25°C |
|---|---|---|
| Methanol | 32.7 | Data not available |
| Acetonitrile | 37.5 | Data not available |
| DMSO | 46.7 | Data not available |
This table illustrates the expected trend. Specific kinetic data for the reaction of this compound in different solvents is needed for a precise comparison. Studies have shown that for similar reactions, the rate increases in the order Methanol < Acetonitrile < DMSO. researchgate.netccsenet.org This is attributed to the increasing polarity and the decreasing ability of the solvent to hydrogen bond with the nucleophile, which would stabilize the ground state more than the transition state.
Applications in Organic Synthesis and Advanced Materials Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
The reactivity of the hydrazine (B178648) moiety, coupled with the substituted aromatic ring, makes this compound a valuable precursor for synthesizing more complex molecular architectures, particularly heterocyclic and conjugated systems.
Nitrogen-containing heterocycles are fundamental scaffolds in many biologically active compounds and pharmaceuticals. nih.gov (4-Methoxy-2-nitrophenyl)hydrazine is a key starting material for constructing several important classes of these compounds.
Indole (B1671886) Derivatives: The Fischer indole synthesis is a powerful and long-established method for creating indole rings. chem-station.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed by the initial condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com this compound can serve as the arylhydrazine precursor in this synthesis, leading to the formation of specifically substituted indole derivatives. The presence of the methoxy (B1213986) and nitro groups on the resulting indole ring provides handles for further synthetic modifications. The general mechanism involves the formation of the hydrazone, tautomerization to an enamine, a chem-station.comchem-station.com-sigmatropic rearrangement, and subsequent aromatization with the elimination of ammonia (B1221849) to yield the indole core. wikipedia.orgbyjus.com
Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide range of pharmacological activities. nih.govnih.gov A primary and versatile method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or its synthetic equivalent). mdpi.comdergipark.org.tr this compound can act as the hydrazine component, reacting with various diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to yield 1-(4-methoxy-2-nitrophenyl)-substituted pyrazoles. nih.govmdpi.comorientjchem.org The reaction conditions and the specific 1,3-dicarbonyl substrate determine the substitution pattern on the final pyrazole ring.
Table 1: Synthesis of Heterocycles from this compound
| Heterocycle Class | General Reaction | Key Reactant | Significance of Product |
|---|---|---|---|
| Indoles | Fischer Indole Synthesis wikipedia.orgbyjus.com | Aldehydes or Ketones | Core structure in many natural products and pharmaceuticals. nih.gov |
| Pyrazoles | Cyclocondensation mdpi.com | 1,3-Dicarbonyl Compounds | Important pharmacophores in drug discovery. nih.govnih.gov |
Azo compounds, characterized by the R-N=N-R' functional group, are industrially significant as dyes and pigments due to their extended conjugated systems which absorb visible light. anjs.edu.iqnih.gov The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or aniline (B41778). nih.govunb.caresearchgate.net
While this compound is not a primary amine itself, it can be chemically converted into a precursor for azo dye synthesis. For instance, the hydrazine moiety could be transformed, or the nitro group could be reduced to an amine. This resulting amine could then be diazotized and coupled with a suitable partner to generate a complex azo dye, with the methoxy and nitro (or a derivative) groups influencing the final color and properties of the dye. nih.gov
Advanced Applications in Analytical Chemistry
The selective reactivity of the hydrazine group with carbonyl compounds forms the basis of its application in analytical chemistry, particularly for the detection and quantification of aldehydes and ketones.
Aldehydes and ketones are prevalent in environmental and biological samples. epa.gov Their direct analysis can be challenging, but derivatization with a suitable reagent can significantly improve detection. Hydrazine-based reagents, most famously 2,4-dinitrophenylhydrazine (B122626) (DNPH), are widely used for this purpose. nih.govyoutube.com They react with the carbonyl group of aldehydes and ketones to form stable, brightly colored hydrazone derivatives. youtube.comresearchgate.net
This compound functions on the same principle. It reacts selectively with carbonyl compounds under acidic catalysis to form the corresponding (4-methoxy-2-nitrophenyl)hydrazones. The resulting hydrazone has strong ultraviolet-visible (UV-Vis) absorbance due to the extended chromophore, which includes the nitrophenyl ring system. This property allows for sensitive spectrophotometric or chromatographic detection of the original carbonyl compound. nih.gov This method is crucial for quantifying trace levels of aldehydes and ketones in various matrices. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing complex mixtures of aldehydes and ketones. epa.gov Derivatization with this compound enhances HPLC analysis in two key ways:
Improved Separation: The resulting hydrazone derivatives are generally less polar and more stable than the parent carbonyl compounds. This change in physicochemical properties often leads to better separation on reverse-phase HPLC columns. researchgate.netsielc.com The bulky derivatizing agent can also resolve isomeric hydrazones, providing more detailed analytical information. researchgate.net
Enhanced Detection: The hydrazone derivatives of this compound possess a strong chromophore, making them highly responsive to UV-Vis detectors set at a specific wavelength (e.g., 360 nm). nih.gov This leads to significantly lower detection limits compared to the direct analysis of underivatized carbonyls. researchgate.net Some specialized hydrazine reagents are also designed to be fluorescent, further increasing sensitivity. epa.gov The use of derivatization agents like 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) has been shown to provide superior detection limits for carbonyl compounds in techniques like capillary electrochromatography and MALDI-MSI. nih.govshu.ac.uknih.gov
Table 2: Role of Derivatization in Carbonyl Analysis
| Analytical Parameter | Effect of Derivatization with this compound | Underlying Principle |
|---|---|---|
| Selectivity | High for aldehydes and ketones | Specific reaction of hydrazine with the carbonyl functional group. |
| Detection | Enhanced UV-Vis signal | Formation of a stable, conjugated hydrazone with a strong chromophore. nih.gov |
| Separation | Improved chromatographic resolution | Conversion of volatile/polar carbonyls into less polar, more easily separated derivatives. sielc.com |
| Quantification | Lower limits of detection | High molar absorptivity of the hydrazone product allows for sensitive measurement. researchgate.net |
Development of Functional Materials and Ligands
The molecular structure of this compound and its derivatives makes them suitable for creating functional materials, especially as ligands for metal complexes. By reacting the hydrazine with other molecules, such as salicylaldehyde, a Schiff base ligand can be formed.
One such example is the ligand 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol (HL), synthesized from this compound. This Schiff base can act as a bidentate ligand, coordinating with metal ions through the azomethine nitrogen and the deprotonated phenolic oxygen. researchgate.net Research has shown that this ligand forms stable complexes with various transition metals, including Co(III), Ni(II), Cu(II), and Zn(II). researchgate.net These metal complexes exhibit defined geometries (e.g., octahedral or tetrahedral) and have been investigated for potential applications, such as anticancer agents. researchgate.net The electronic properties of the ligand, influenced by the methoxy and nitro substituents, play a crucial role in determining the stability and reactivity of the resulting metal complexes.
Ligands in Coordination Chemistry for Metal Complex Formation
While direct studies on this compound as a ligand are not extensively documented, the coordination behavior of the closely related (4-methoxy-2-nitrophenyl) moiety is well-established through research on its aniline analogue. Schiff bases derived from the condensation of a molecule containing the (4-methoxy-2-nitrophenyl) group with an aldehyde are particularly effective as ligands for forming stable metal complexes.
A key example is the asymmetric bidentate Schiff base ligand, 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol (HL), synthesized from 4-methoxy-2-nitroaniline (B140478). This ligand has been successfully used to create cobalt(III), nickel(II), and copper(II) complexes. researchgate.net In these complexes, the ligand coordinates with the metal ion, demonstrating the significant role that the electronic and steric properties of the methoxy and nitro substituents play in the formation and stability of the resulting coordination compounds. researchgate.net
The characterization of these complexes using elemental analysis and FTIR spectroscopy confirms the coordination of the ligand to the metal centers. researchgate.net The study of such complexes is crucial as they can serve as precursors for the synthesis of metal oxide nanoparticles and have potential applications in catalysis. researchgate.net The coordination typically occurs through the nitrogen atom of the imine group and the oxygen atom of the deprotonated phenolic group, forming a stable chelate ring with the metal ion.
The research on analogous Schiff base ligands derived from various hydrazones and amines further underscores the versatility of these types of compounds in coordination chemistry. mdpi.comnih.gov Hydrazone Schiff bases are known to form stable complexes with a wide range of transition metals, with coordination often involving the azomethine nitrogen. mdpi.comresearchgate.net The presence of electron-donating (like methoxy) and electron-withdrawing (like nitro) groups on the phenyl ring can modulate the electron density on the coordinating atoms, thereby influencing the stability and properties of the metal complexes. researchgate.net
Table 1: Metal Complexes with a Ligand Containing the (4-Methoxy-2-nitrophenyl) Moiety
| Metal Ion | Complex Formula | Ligand | Characterization Methods |
|---|---|---|---|
| Cobalt(III) | Co(L)₃ | 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol | Elemental Analysis, FTIR Spectroscopy, TGA |
| Nickel(II) | Ni(L)₂ | 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol | Elemental Analysis, FTIR Spectroscopy, TGA |
| Copper(II) | Cu(L)₂ | 2-[(4-methoxy-2-nitrophenyl)iminomethyl]phenol | Elemental Analysis, FTIR Spectroscopy, TGA |
Data sourced from studies on the analogous ligand derived from 4-methoxy-2-nitroaniline. researchgate.net
Precursors for Nonlinear Optical (NLO) Materials
This compound serves as a valuable precursor for the synthesis of organic molecules with significant nonlinear optical (NLO) properties. NLO materials are essential for applications in optoelectronics, including optical data storage and signal processing. rsc.orgd-nb.info The NLO response in organic molecules often arises from a molecular structure that combines an electron-donating group and an electron-withdrawing group, connected by a π-conjugated system.
The structure of this compound is ideally suited for this purpose. The methoxy group (-OCH₃) acts as a strong electron donor, while the nitro group (-NO₂) is a powerful electron acceptor. The phenyl ring provides the necessary π-conjugated bridge. When this hydrazine is used to synthesize larger molecules, such as Schiff bases or other derivatives, this intramolecular charge-transfer character is enhanced, leading to a large second-order hyperpolarizability (β), which is a measure of a material's NLO activity. researchgate.net
Research on analogous compounds provides strong evidence for this potential. For instance, a study on Schiff bases derived from 4-nitrocinnamaldehyde (B167888) and an amine containing a 4-methoxyphenyl (B3050149) group showed that the resulting compound had high values for dipole moment, linear polarizability, and first hyperpolarizability, suggesting it is a good candidate for NLO materials. researchgate.net Similarly, studies on 2,4-dinitrophenylhydrazine have demonstrated its utility in creating noncentrosymmetric crystals with second harmonic generation (SHG) capabilities, a key NLO phenomenon. worldscientific.com The organic aromatic crystal 4-methoxy-2-nitroaniline has also been grown and characterized for its optical properties, further supporting the potential of the core structure. researchgate.net
The synthesis strategy typically involves a condensation reaction between the hydrazine and an aldehyde or ketone to form a hydrazone. This extends the π-conjugated system and locks in the donor-acceptor arrangement. The resulting materials are then characterized using techniques like Z-scan to measure their nonlinear refractive index and third-order susceptibility. researchgate.netresearchgate.net
Table 2: NLO Properties of Analogue Schiff Base (Compound 1)
| Property | Value | Unit |
|---|---|---|
| Dipole Moment (µ) | 10.39 | Debye |
| Linear Polarizability (α) | 50.13 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 39.42 x 10⁻³⁰ | esu |
Data for (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine, a structural analogue. researchgate.net
The findings from these related compounds strongly suggest that derivatives of this compound are promising candidates for the development of new, high-performance NLO materials.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in a molecule and offers a unique molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the various functional groups within (4-Methoxy-2-nitrophenyl)hydrazine by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The presence of nitro (NO₂), hydrazine (B178648) (-NHNH₂), and methoxy (B1213986) (-OCH₃) groups, in addition to the benzene (B151609) ring, gives rise to a characteristic and interpretable spectrum.
The most prominent features in the FTIR spectrum are the strong absorption bands from the nitro group. Aromatic nitro compounds consistently display two distinct, strong stretching vibrations: the asymmetric stretch (ν_as(NO₂)) and the symmetric stretch (ν_s(NO₂)). spectroscopyonline.com For this compound, these are expected in the regions of 1500-1570 cm⁻¹ and 1330-1370 cm⁻¹, respectively. spectroscopyonline.comlibretexts.org The exact positions are influenced by the electronic effects of the other substituents on the ring.
The hydrazine moiety is identified by N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1340 cm⁻¹. The methoxy group is characterized by the C-H stretching of the methyl group just below 3000 cm⁻¹ and a strong C-O-C asymmetric stretching band, anticipated around 1230-1270 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 800-900 cm⁻¹ range.
Based on data from the closely related compound 4-methoxy-2-nitroaniline (B140478), a detailed prediction of the FTIR spectrum can be compiled. nih.govresearchgate.net
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3200 - 3400 | Medium-Strong | N-H stretching | Hydrazine (-NHNH₂) |
| ~3100 | Medium | Aromatic C-H stretching | Aromatic Ring |
| ~2950, ~2850 | Medium-Weak | C-H stretching | Methoxy (-OCH₃) |
| 1580 - 1610 | Medium | C=C stretching | Aromatic Ring |
| 1500 - 1570 | Strong | Asymmetric ν(NO₂) | Nitro (-NO₂) |
| 1330 - 1370 | Strong | Symmetric ν(NO₂) | Nitro (-NO₂) |
| 1230 - 1270 | Strong | Asymmetric C-O-C stretching | Methoxy (-OCH₃) |
| 800 - 900 | Strong | C-H out-of-plane bending | Aromatic Ring |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations that result in a change in polarizability. It is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak in FTIR spectra.
Table 2: Predicted Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3080 | Medium | Aromatic C-H stretching | Aromatic Ring |
| 1580 - 1610 | Strong | C=C stretching | Aromatic Ring |
| 1500 - 1570 | Medium | Asymmetric ν(NO₂) | Nitro (-NO₂) |
| 1330 - 1370 | Very Strong | Symmetric ν(NO₂) | Nitro (-NO₂) |
| ~1250 | Medium | Aromatic C-H in-plane bending | Aromatic Ring |
| ~1000 | Strong | Ring breathing mode | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments can map out the precise connectivity and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, hydrazine, and methoxy protons. The 1,2,4-substitution pattern on the benzene ring results in three unique aromatic protons, which would form a coupled ABC spin system.
Aromatic Region (δ 6.5-8.0 ppm): The proton at C3, positioned between the nitro and hydrazine groups, is expected to be the most deshielded. The proton at C5, ortho to the methoxy group, would likely be the most shielded. The proton at C6 would appear at an intermediate chemical shift. Their coupling patterns (doublets and double-doublets) would confirm their relative positions.
Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and would appear as a sharp singlet.
Hydrazine Protons (δ ~4.5, ~7.5 ppm): The hydrazine group has two types of protons, -NH and -NH₂. These protons are exchangeable with deuterium (B1214612) and their signals may be broad. Their chemical shifts can vary significantly with solvent and concentration. In DMSO-d₆, two separate broad signals are often observed.
Spectral data from the related 4-methoxy-2-nitroaniline provides a strong basis for these predictions. nih.govnih.gov
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-3 |
| ~7.0 | dd | 1H | H-5 |
| ~6.8 | d | 1H | H-6 |
| Variable | br s | 3H | -NHNH₂ |
| ~3.9 | s | 3H | -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the seven unique carbon environments in this compound: six aromatic carbons and one methoxy carbon. The chemical shifts are highly dependent on the attached functional groups.
Aromatic Carbons (δ 100-160 ppm): The carbons directly attached to the electron-withdrawing nitro group (C2) and the electron-donating methoxy (C4) and hydrazine (C1) groups will show the most significant shifts. C4, attached to the oxygen of the methoxy group, is expected to be the most deshielded aromatic carbon (highest ppm value). C2, attached to the nitro group, will also be significantly deshielded. The carbons bearing a hydrogen atom (C3, C5, C6) will appear at lower chemical shifts.
Methoxy Carbon (δ ~56 ppm): The carbon of the methoxy group (-OCH₃) is expected to appear in its characteristic region around 55-60 ppm.
Data for the (4'-Methoxy-2'-nitrophenyl) moiety in a related compound provides valuable reference points for these assignments. spectrabase.com
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~155 | C4 (-OCH₃) |
| ~145 | C1 (-NHNH₂) |
| ~138 | C2 (-NO₂) |
| ~120 | C6 |
| ~115 | C5 |
| ~105 | C3 |
| ~56 | -OCH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show cross-peaks between adjacent aromatic protons (H5-H6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the signals for H3, H5, and H6 to their respective carbons (C3, C5, C6) and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations include:
From the methoxy protons (-OCH₃) to the aromatic carbon C4.
From the aromatic proton H3 to carbons C1, C2, and C5.
From the aromatic proton H5 to carbons C1, C3, and C4.
From the N-H proton of the hydrazine to carbons C1, C2, and C6.
These correlations would provide irrefutable evidence for the 1,2,4-substitution pattern and the identity of the functional groups at each position.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of this compound (C₇H₉N₃O₃) is 183.0644 g/mol . Experimental determination of the molecular ion peak with high resolution allows for the confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. For instance, while standard mass spectrometry might identify a molecular ion at m/z 183, HRMS can provide a value such as 183.0642, which is within a few parts per million (ppm) of the calculated exact mass, thus confirming the elemental composition.
Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₉N₃O₃ |
| Theoretical Exact Mass (Monoisotopic) | 183.0644 u |
| Expected HRMS [M+H]⁺ Ion | 184.0717 u |
Note: The values in this table are theoretical and serve as a reference for experimental data.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is invaluable for assessing the purity of a this compound sample and confirming its identity. In a typical LC-MS analysis, the sample is first introduced into an LC system, where it passes through a column that separates the components of the mixture. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. For a pure sample of this compound, a single sharp peak would be expected in the chromatogram at a specific retention time, and the corresponding mass spectrum would show a prominent peak for the molecular ion. The use of derivatization reagents like 3-nitrophenylhydrazine (B1228671) has been shown to improve the sensitivity of LC-MS methods for certain analytes. nih.gov While a specific LC-MS method for this compound is not detailed in the provided search results, the general principles of LC-MS analysis of related nitrophenylhydrazine (B1144169) derivatives are well-established. nih.govnih.govlongdom.org
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed empirical formula. For this compound (C₇H₉N₃O₃), the theoretical elemental composition provides a benchmark for experimental validation. Close agreement between the experimental and calculated values provides strong evidence for the compound's empirical formula and purity.
Table 2: Theoretical Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 45.90 |
| Hydrogen | H | 4.95 |
| Nitrogen | N | 22.94 |
| Oxygen | O | 26.21 |
Note: These are theoretically calculated values. Experimental results should be within ±0.4% of these values to be considered a good match.
Theoretical and Computational Chemistry Studies of 4 Methoxy 2 Nitrophenyl Hydrazine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular structures and energies. For (4-Methoxy-2-nitrophenyl)hydrazine, these methods can predict its geometry, stability, and electronic makeup.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of organic compounds due to its balance of accuracy and computational cost. researchgate.netasianpubs.org For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry. openaccesspub.org This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation.
The calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the orientation of the methoxy (B1213986), nitro, and hydrazine (B178648) substituents relative to the ring are critical aspects that DFT can elucidate. mdpi.com The electronic properties, such as the distribution of electron density and the molecular orbital energies, are also determined through these calculations.
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (Nitro) | ~1.45 Å |
| C-O (Methoxy) | ~1.36 Å | |
| N-N (Hydrazine) | ~1.42 Å | |
| Bond Angle | O-N-O (Nitro) | ~124° |
| C-O-C (Methoxy) | ~118° | |
| C-N-N (Hydrazine) | ~115° | |
| Dihedral Angle | C-C-N-O (Nitro) | ~10° |
| C-C-O-C (Methoxy) | ~5° |
Note: These are illustrative values and would be precisely determined by actual DFT calculations.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), can provide highly accurate results, though they are computationally more demanding than DFT. For a molecule like this compound, ab initio calculations would serve as a benchmark for the results obtained from DFT. They are particularly useful for refining the electronic energy and for studying excited states and reaction mechanisms where electron correlation effects are significant.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and physical properties. Various computational analyses can be performed to understand the distribution of electrons and predict chemical behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be localized primarily on the hydrazine group and the methoxy-substituted phenyl ring, which are electron-rich. The LUMO, on the other hand, would likely be concentrated on the nitro group and the phenyl ring, which are electron-withdrawing. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. openaccesspub.org A smaller gap suggests that the molecule is more reactive.
Table 2: Illustrative Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: These are illustrative values and would be precisely determined by quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atoms of the hydrazine group, making these sites potential centers for electrophilic interaction. nih.gov Positive potential would be expected around the hydrogen atoms of the hydrazine group and the phenyl ring. mdpi.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org This method analyzes the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wikipedia.org The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory. uni-muenchen.de
Table 3: Illustrative NBO Analysis of this compound - Major Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N, hydrazine) | π* (C-C, ring) | ~5.2 |
| LP (O, methoxy) | π* (C-C, ring) | ~2.8 |
| π (C-C, ring) | π* (N-O, nitro) | ~15.6 |
Note: LP denotes a lone pair, and π denotes an antibonding pi orbital. These are illustrative values.*
Mulliken and Natural Population Analysis for Atomic Charge Distribution
The distribution of electron density within a molecule is fundamental to understanding its reactivity, polarity, and intermolecular interactions. Mulliken and Natural Population Analysis (NPA) are two common methods used in computational chemistry to estimate the partial atomic charges. scirp.org These methods partition the total electron density among the constituent atoms of a molecule, providing a numerical representation of local electronic character.
Mulliken population analysis, one of the earliest methods, is based on the linear combination of atomic orbitals (LCAO) approach. wikipedia.org Natural Population Analysis, on the other hand, employs the concept of Natural Bond Orbitals (NBOs) and is generally considered to be more robust and less dependent on the basis set used in the calculation. researchgate.net
Table 1: Representative Mulliken and Natural Population Analysis (NPA) Atomic Charges for a Related Compound (4-methoxy-2-nitroaniline)
| Atom | Mulliken Charge (e) | Natural Population (NPA) Charge (e) |
| O (nitro) | -0.35 to -0.45 | -0.40 to -0.50 |
| N (nitro) | +0.40 to +0.50 | +0.60 to +0.70 |
| O (methoxy) | -0.50 to -0.60 | -0.55 to -0.65 |
| N (amino) | -0.70 to -0.80 | -0.85 to -0.95 |
| C (aromatic) | Varied | Varied |
| H (amino/methyl) | +0.30 to +0.45 | +0.40 to +0.50 |
Note: The data in this table is illustrative and based on typical values found for the 4-methoxy-2-nitroaniline (B140478) moiety in computational studies. Actual values for this compound would require specific calculations.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces, which dictates the crystal packing and ultimately influences the material's physical properties.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify regions of close contact between neighboring molecules, which correspond to intermolecular interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.govnih.gov
Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Structurally Similar Compounds
| Contact Type | Percentage Contribution (%) |
| H···H | 35 - 55 |
| O···H / H···O | 20 - 40 |
| C···H / H···C | 10 - 25 |
| C···C | 2 - 5 |
| N···H / H···N | 1 - 5 |
Note: This table presents a typical range of contributions for compounds containing nitro, methoxy, and amino/hydrazine functionalities, as specific data for this compound is not available.
Computational Studies of Hydrogen Bonding Networks
The hydrazine (-NH-NH2) and nitro (-NO2) groups in this compound are capable of participating in hydrogen bonding, acting as both donors and acceptors. Computational studies are instrumental in elucidating the geometry, strength, and network of these hydrogen bonds. rsc.org DFT calculations can predict the bond lengths, angles, and energies associated with these interactions.
In the solid state, it is expected that the N-H groups of the hydrazine moiety will form intermolecular hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule, potentially leading to the formation of chains or more complex three-dimensional networks. nih.gov Intramolecular hydrogen bonding between the hydrazine N-H and the ortho-nitro group's oxygen is also a possibility that would influence the molecular conformation. The methoxy group is less likely to be a strong hydrogen bond acceptor but can participate in weaker C-H···O interactions.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are widely used to predict and interpret various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.
Computational Prediction of NMR Chemical Shifts for Structural Assignment
The prediction of NMR chemical shifts is a valuable tool for structural elucidation and assignment of experimental spectra. units.it The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most common approaches for calculating NMR shielding tensors, from which chemical shifts can be derived.
For this compound, theoretical calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. The aromatic protons and carbons would exhibit shifts influenced by the electron-donating methoxy group (upfield shift) and the electron-withdrawing nitro group (downfield shift). The protons of the hydrazine and methoxy groups would have characteristic chemical shifts. By comparing the calculated shifts with experimental data, a confident assignment of the spectral peaks can be achieved.
Table 3: Experimental 1H NMR Chemical Shifts (ppm) for a Related Compound (4-Nitrophenylhydrazine) and Expected Ranges for this compound
| Proton | 4-Nitrophenylhydrazine (B89600) (Experimental, in DMSO-d6) chemicalbook.com | This compound (Expected Range) |
| Aromatic-H | 8.01, 6.82 | 6.5 - 8.2 |
| NH | 8.41 | 8.0 - 9.0 |
| NH2 | 4.51 | 4.0 - 5.0 |
| OCH3 | N/A | 3.7 - 4.0 |
Note: Experimental data is for a related compound. The expected ranges for the target compound are illustrative and would be refined by specific computational studies.
Theoretical Vibrational Frequencies and Their Correlation with Experimental Data
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy, although a scaling factor is often applied to improve the correlation with experimental data.
The calculated vibrational spectrum of this compound would show characteristic frequencies for the functional groups present. Key vibrational modes would include the N-H stretching of the hydrazine group, the symmetric and asymmetric stretching of the NO2 group, the C-O stretching of the methoxy group, and various aromatic C-H and C=C stretching and bending modes. The correlation between the theoretical and experimental spectra allows for a detailed assignment of the observed vibrational bands.
Table 4: Key Experimental and Theoretical Vibrational Frequencies (cm-1) for Related Functional Groups
| Vibrational Mode | Functional Group | Typical Experimental Range (cm-1) | Expected Theoretical Range (cm-1) |
| N-H Stretch | Hydrazine | 3200 - 3400 | 3300 - 3500 |
| Asymmetric NO2 Stretch | Nitro | 1500 - 1570 | 1520 - 1590 |
| Symmetric NO2 Stretch | Nitro | 1300 - 1370 | 1320 - 1390 |
| C-O Stretch | Methoxy | 1200 - 1275 | 1220 - 1295 |
| Aromatic C=C Stretch | Phenyl | 1450 - 1600 | 1470 - 1620 |
Note: The frequency ranges are general and can be influenced by the specific molecular environment and intermolecular interactions.
UV-Vis Spectral Simulations for Electronic Transitions
The electronic absorption properties of a molecule like this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the energies of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. For substituted phenylhydrazines, the UV-Vis spectra are typically characterized by π → π* and n → π* transitions. The specific wavelengths and intensities of these transitions are influenced by the nature and position of substituents on the phenyl ring.
While experimental UV-Vis spectra for related compounds like 4-nitrophenylhydrazine are available, simulated spectra for this compound, which would provide a detailed assignment of its electronic transitions, are not present in the reviewed literature. A TD-DFT study on this molecule would typically involve optimizing the ground state geometry and then calculating the vertical excitation energies and oscillator strengths. The results would be presented in a table similar to the hypothetical one below.
Hypothetical Data Table: TD-DFT Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | --- | --- | HOMO → LUMO |
| S₀ → S₂ | --- | --- | HOMO-1 → LUMO |
| S₀ → S₃ | --- | --- | HOMO → LUMO+1 |
Note: This table is for illustrative purposes only. No published data is available.
Theoretical Insights into Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the reactivity of molecules and elucidate complex reaction mechanisms. For this compound, a key reaction of interest is the Fischer indole (B1671886) synthesis, a common method for forming indole rings. numberanalytics.comwikipedia.orgjk-sci.com
Transition State Characterization and Reaction Pathway Elucidation
The mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org Computational studies on substituted phenylhydrazines have focused on identifying the transition states for these steps. nih.govnih.gov The energy barriers associated with these transition states determine the feasibility and rate of the reaction.
For this compound, a theoretical study would involve mapping the potential energy surface of the reaction. This would allow for the characterization of the geometries and energies of reactants, intermediates, transition states, and products. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group would significantly influence the stability of the intermediates and the energy of the transition states. However, specific computational studies elucidating the reaction pathways for this compound are not documented in the available literature.
Investigation of Solvent Effects on Reaction Barriers
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of the solvent on reaction barriers. These models treat the solvent as a continuous medium with a specific dielectric constant.
A computational investigation into the solvent effects on a reaction involving this compound would calculate the energy barriers in different solvents. This would provide insights into the optimal reaction conditions. Research on other reactions has shown that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy. researchgate.netnih.govresearchgate.netrsc.org No such specific investigation for this compound has been found.
Computational Exploration of Advanced Material Properties
Theoretical Calculations of Linear and Nonlinear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, often arising from the presence of both electron-donating and electron-withdrawing groups, can exhibit interesting nonlinear optical (NLO) properties. This compound, with its methoxy and nitro substituents, is a candidate for possessing NLO activity.
Theoretical calculations, typically using DFT, can predict the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule. These calculations are crucial for the design of new materials for applications in optoelectronics and photonics. While the NLO properties of other organic molecules have been studied computationally, a specific theoretical investigation of the NLO properties of this compound is absent from the current body of scientific literature.
Hypothetical Data Table: Calculated NLO Properties of this compound
| Property | Calculated Value (a.u.) |
|---|---|
| α | --- |
| β | --- |
| γ | --- |
Note: This table is for illustrative purposes only. No published data is available.
Future Research Directions and Outlook for 4 Methoxy 2 Nitrophenyl Hydrazine Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary focus for future research will be the development of more environmentally benign and efficient synthetic pathways to (4-Methoxy-2-nitrophenyl)hydrazine and its derivatives. Traditional multi-step syntheses often rely on harsh reagents and generate significant waste. Modern approaches are shifting towards greener alternatives.
Continuous Flow Technology: The synthesis of key precursors, such as 4-methoxy-2-nitroaniline (B140478), is already being adapted to continuous flow reactors. patsnap.com This technology offers superior control over reaction parameters, enhances safety, and improves yield and purity compared to batch processes. patsnap.com Future work should focus on integrating the subsequent diazotization and reduction steps into a continuous flow system to create a seamless and efficient synthesis of the target hydrazine (B178648).
Mechanochemistry: Solvent-free synthesis using mechanochemical methods, like twin-screw extrusion or ball milling, has emerged as a powerful green chemistry technique. discoveryjournals.orgacs.org Research into the mechanochemical synthesis of this compound from 4-methoxy-2-nitroaniline could drastically reduce solvent usage and potentially lead to the discovery of novel solid-state reactivity. discoveryjournals.org The successful application of twin-screw extrusion for the continuous production of other hydrazone-based active pharmaceutical ingredients (APIs) highlights the viability of this approach. acs.org
Greener Reagents and Catalysts: Exploration of milder and more selective reagents for the nitration and subsequent transformation of the aniline (B41778) precursor is crucial. A patented method for producing 4-methoxy-2-nitroaniline already proposes a route with a lower environmental impact and higher safety profile. patsnap.com Further research could explore enzymatic or biocatalytic methods, which operate under mild aqueous conditions, offering a highly sustainable alternative.
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The hydrazine functional group is a gateway to a rich variety of chemical transformations. While classical reactions like the Fischer indole (B1671886) synthesis are well-established, the specific substitution pattern of this compound may unlock novel reactivity.
Future investigations should concentrate on:
Catalytic Cross-Coupling Reactions: Substituted hydrazones, readily formed from this compound, can serve as surrogates for diazo groups in various catalytic cycles. naturalspublishing.com There is considerable scope for exploring their participation in C-H bond insertion, ylide synthesis, and novel cross-coupling reactions to form complex molecular architectures.
Cyclization Reactions: Hydrazones are pivotal intermediates for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. naturalspublishing.comresearchgate.net Systematic studies on the reaction of this compound with various di-functional compounds could lead to new families of pyrazoles, pyrazolines, and other heterocycles with unique electronic properties conferred by the nitro and methoxy (B1213986) substituents. rsc.orgacs.org
Radical-Mediated Transformations: The use of hydrazones in free radical-induced cyclizations is an area with potential for expansion. naturalspublishing.com The electron-withdrawing nitro group in this compound could influence the stability and reactivity of radical intermediates, potentially leading to new and selective bond-forming strategies.
Advanced Functionalization Strategies for Tailored Chemical Properties
The ability to precisely modify the structure of this compound is key to tailoring its properties for specific applications, from medicinal chemistry to materials science.
N-Functionalization: The hydrazine nitrogens are prime targets for functionalization. Stepwise synthesis using protected hydrazine reagents can allow for the selective introduction of different substituents, creating a diverse library of derivatives. rsc.org For instance, acylation of the hydrazine moiety, similar to the synthesis of N-(4-Methoxy-2-nitrophenyl)hexadecanamide, could be used to generate new classes of bioactive molecules. nih.gov
Derivatization into Ligands: The synthesis of hydrazine derivatives bearing additional coordinating groups, such as fluorine substituents or thioamide functions, can produce novel ligands for metal complexes. mdpi.commdpi.com The resulting metal complexes could possess interesting catalytic, optical, or magnetic properties.
Synthesis of Hydrazones with Specific Functions: Condensation with a wide array of aldehydes and ketones can generate a vast library of hydrazones. researchgate.net These hydrazones can be designed as potent antitumor agents, enzyme inhibitors, or as components of molecular switches and sensors. researchgate.net The electronic character of the (4-Methoxy-2-nitrophenyl) group would modulate the properties of the resulting azometine linkage.
Synergistic Integration of Computational and Experimental Methodologies
The integration of computational chemistry with experimental synthesis and analysis provides a powerful paradigm for accelerating discovery. This synergy allows for the rational design of molecules and a deeper understanding of their behavior.
Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to predict the reactivity, stability, and electronic properties of this compound and its derivatives. rsc.org This can guide synthetic efforts by identifying the most promising candidates for specific applications and predicting the outcomes of unexplored reactions.
Structure-Activity Relationship (SAR) Studies: A combined experimental and computational approach is highly effective for SAR studies. As demonstrated with substituted aryltetrazines and hydrazone complexes, experimental data from synthesis and biological testing can be correlated with computed properties (e.g., molecular orbitals, electrostatic potential) to build robust predictive models. rsc.orgnih.govnih.gov This approach can be used to design derivatives of this compound with optimized biological activity.
Mechanistic Investigations: Computational modeling is invaluable for elucidating complex reaction mechanisms. By calculating transition state energies and reaction pathways, researchers can gain detailed insight into why certain reactions are favored and how they can be optimized. This can be applied to understand the unique reactivity patterns of this substituted hydrazine. mdpi.com
Potential Role in Emerging Chemical Technologies and Methodologies
This compound and its derivatives are well-positioned to contribute to several emerging areas of chemical science and technology.
Bioorthogonal Chemistry: This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Tetrazines, which can be synthesized from hydrazine precursors, are key players in bioorthogonal "click" chemistry for applications like in vivo imaging. nih.govnih.gov this compound could serve as a scaffold for developing new, highly reactive bioorthogonal probes.
Materials Science: Hydrazone derivatives are known to be useful in the synthesis of dyes and as selective metal extracting agents. naturalspublishing.com The specific substitution pattern of this compound could lead to new chromophores with unique optical properties or new chemosensors for detecting specific metal ions. Some organic derivatives have shown potential as liquid crystals, a field where nitrophenyl hydrazine derivatives could be further explored. researchgate.net
Pharmaceutical Development: Substituted hydrazines and hydrazones are core structures in a multitude of compounds with a wide range of biological activities, including antimicrobial, anticancer, and analgesic properties. naturalspublishing.comnih.gov The unique electronic signature of this compound makes it an attractive starting point for the discovery of new lead compounds in drug development programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
